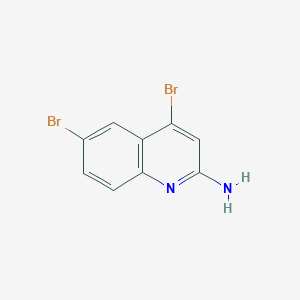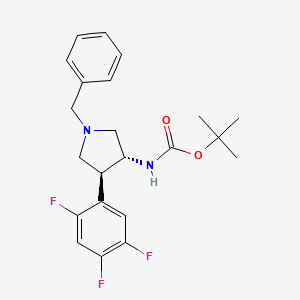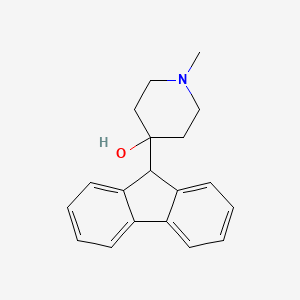
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is a chemical compound that features a fluorene moiety attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol typically involves the reaction of fluorene derivatives with piperidine derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with piperidine in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This method yields high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted fluorene-piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as falcipain 2, a hemoglobin-degrading cysteine protease in Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-fluoren-9-yl)piperazin-1-yl methanone: Another fluorene derivative with a piperazine ring, known for its inhibitory activity against falcipain 2.
2,7-dichloro-9H-fluorene-based thiazolidinone: A fluorene derivative with thiazolidinone moiety, showing anticancer and antimicrobial properties.
Uniqueness
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is unique due to its specific structural configuration, which combines the properties of both fluorene and piperidine. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Propiedades
Número CAS |
94310-68-6 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-10-19(21,11-13-20)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3 |
Clave InChI |
AAOUGRBTFVUWLP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


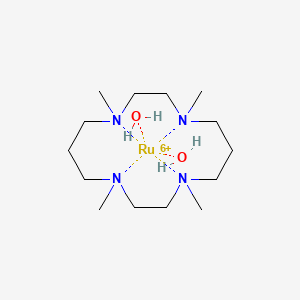
![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
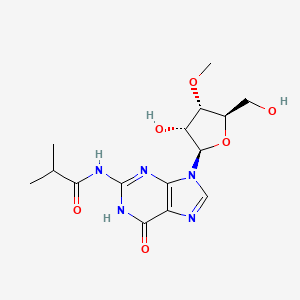
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
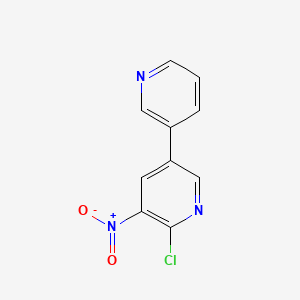
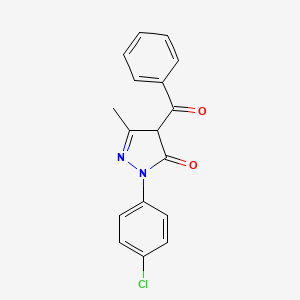

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
